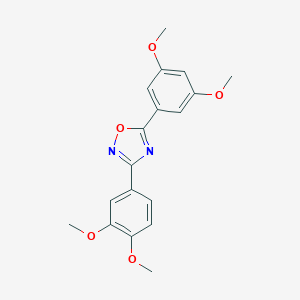![molecular formula C29H27Cl2NO6 B301934 (9-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301934.png)
(9-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(9-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid, also known as DAAO inhibitor, is a chemical compound that has gained significant attention in the scientific community. This compound has been found to have potential therapeutic applications in the treatment of various diseases, including schizophrenia, cancer, and Alzheimer's disease. In
作用机制
(9-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid inhibitor works by inhibiting the activity of D-amino acid oxidase ((9-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid), an enzyme that metabolizes D-serine. By inhibiting (9-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid, (9-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid inhibitor increases the levels of D-serine, which in turn activates the N-methyl-D-aspartate (NMDA) receptors in the brain. The activation of NMDA receptors has been found to reduce the symptoms of schizophrenia and improve cognitive function.
Biochemical and Physiological Effects:
(9-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid inhibitor has been found to have several biochemical and physiological effects. It increases the levels of D-serine, which in turn activates the NMDA receptors in the brain. The activation of NMDA receptors has been found to improve cognitive function and reduce the symptoms of schizophrenia.
实验室实验的优点和局限性
One of the significant advantages of (9-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid inhibitor is its potential therapeutic applications in the treatment of various diseases. Additionally, the synthesis process is relatively straightforward, and the compound can be easily scaled up for large-scale production.
One of the limitations of (9-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid inhibitor is that it is a relatively new compound, and its long-term effects are not yet fully understood. Additionally, the compound has not been extensively studied for its potential side effects.
未来方向
There are several future directions for the study of (9-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid inhibitor. One area of research is the development of more potent and selective (9-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid inhibitors. Additionally, the compound's potential therapeutic applications in the treatment of Alzheimer's disease and other neurodegenerative diseases are being explored.
Conclusion:
In conclusion, (9-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid inhibitor is a chemical compound that has gained significant attention in the scientific community for its potential therapeutic applications. The compound has been found to have potential applications in the treatment of schizophrenia, cancer, and Alzheimer's disease. The synthesis process is relatively straightforward, and the compound can be easily scaled up for large-scale production. However, the compound's long-term effects and potential side effects are not yet fully understood, and further research is needed to explore its full potential.
合成方法
The synthesis of (9-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid inhibitor involves the reaction of 2,4-dichlorobenzyl bromide with 3-methoxyphenol in the presence of a base to form the intermediate compound. The intermediate compound is then reacted with 1,8-dihydroxyanthraquinone in the presence of a catalyst to form the final product. The synthesis process is relatively straightforward and can be easily scaled up for large-scale production.
科学研究应用
(9-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid inhibitor has been extensively studied for its potential therapeutic applications. One of the significant areas of research is its use in the treatment of schizophrenia. (9-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid inhibitor has been found to reduce the symptoms of schizophrenia by decreasing the levels of D-serine, an amino acid that plays a crucial role in the pathogenesis of schizophrenia.
Another area of research is the use of (9-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid inhibitor in the treatment of cancer. (9-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid inhibitor has been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. Additionally, (9-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid inhibitor has been found to sensitize cancer cells to chemotherapy, making it a potential adjuvant therapy for cancer treatment.
属性
产品名称 |
(9-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid |
|---|---|
分子式 |
C29H27Cl2NO6 |
分子量 |
556.4 g/mol |
IUPAC 名称 |
2-[9-[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]-1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-acridin-10-yl]acetic acid |
InChI |
InChI=1S/C29H27Cl2NO6/c1-37-25-12-16(9-11-24(25)38-15-17-8-10-18(30)13-19(17)31)27-28-20(4-2-6-22(28)33)32(14-26(35)36)21-5-3-7-23(34)29(21)27/h8-13,27H,2-7,14-15H2,1H3,(H,35,36) |
InChI 键 |
QSICSHMQYXIMOP-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)C2C3=C(CCCC3=O)N(C4=C2C(=O)CCC4)CC(=O)O)OCC5=C(C=C(C=C5)Cl)Cl |
规范 SMILES |
COC1=C(C=CC(=C1)C2C3=C(CCCC3=O)N(C4=C2C(=O)CCC4)CC(=O)O)OCC5=C(C=C(C=C5)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3,4,5-triethoxy-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B301851.png)
![2-(6-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-ylamino)benzo[d]thiazol-2-ylthio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B301852.png)
![2-(6-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-ylamino)benzo[d]thiazol-2-ylthio)-N-(2-phenoxyethyl)acetamide](/img/structure/B301854.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B301855.png)
![N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}-3-propoxybenzamide](/img/structure/B301858.png)
![ethyl 5-[4-(2-ethoxy-2-oxoethoxy)-3-methoxyphenyl]-7-methyl-2-(1-naphthylmethylene)-3-oxo-2,3,8,8a-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301859.png)
![N-[(3-acetylphenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B301861.png)
![N-{[2-(4-ethoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-4-propoxybenzamide](/img/structure/B301865.png)

![3-methyl-N-{[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B301870.png)


![2-(2,5-dimethylphenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B301881.png)
![ethyl 5-(3-methoxy-2-propoxyphenyl)-7-methyl-2-(1-naphthylmethylene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301882.png)